1-(Bromomethyl)bicyclo[2.1.1]hexane
Description
1-(Bromomethyl)bicyclo[2.1.1]hexane is a brominated derivative of the bicyclo[2.1.1]hexane scaffold, a strained, sp³-rich bicyclic structure increasingly used in medicinal and agrochemical research. Its unique geometry—characterized by a fused bicyclic system with two bridgehead carbons—provides conformational rigidity and distinct vector angles, making it a promising bioisostere for planar aromatic rings like ortho-substituted benzene . The bromomethyl substituent introduces a reactive handle for further functionalization, enabling its incorporation into complex molecules such as antifungal agents and lipid-lowering drugs .
Synthetic routes to bicyclo[2.1.1]hexane derivatives often involve photochemical [2+2] cycloadditions or transition metal-catalyzed cyclizations, as highlighted in recent studies . These methods emphasize scalability and modularity, critical for drug discovery pipelines .
Properties
IUPAC Name |
1-(bromomethyl)bicyclo[2.1.1]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-5-7-2-1-6(3-7)4-7/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUAMGKQLCKIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701293142 | |
| Record name | 1-(Bromomethyl)bicyclo[2.1.1]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89892-81-9 | |
| Record name | 1-(Bromomethyl)bicyclo[2.1.1]hexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89892-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)bicyclo[2.1.1]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Photochemical [2+2] Cycloaddition Strategies
Photochemical methods remain a cornerstone for constructing the bicyclo[2.1.1]hexane scaffold. A prominent approach involves the [2+2] cycloaddition of 1,5-dienes under UV irradiation (λ = 254–365 nm). For example, irradiation of brominated norbornadiene derivatives in dichloromethane with a mercury lamp yields 1-(bromomethyl)bicyclo[2.1.1]hexane with 65–72% efficiency . Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Light Intensity | 10–20 mW/cm² | Higher intensity accelerates reaction but risks side products |
| Temperature | 0–25°C | Lower temps enhance selectivity |
| Reaction Time | 6–12 hours | Prolonged time increases conversion but may degrade product |
Recent optimizations incorporate Lewis acids like BF₃·OEt₂ (10 mol%) to improve regioselectivity, achieving >90% diastereomeric excess in some cases . However, scalability remains limited due to specialized equipment requirements.
Titanium-Catalyzed Radical-Relay [2σ+2π] Cycloadditions
Titanium-mediated radical cascades offer a metal-based alternative. In this method, TiCl₃ (20 mol%) facilitates the coupling of bromoalkenes with strained cyclopropanes at 80°C in toluene. The reaction proceeds via a radical-relay mechanism, forming the bicyclo[2.1.1]hexane core with 55–60% yield . Key advantages include:
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Tolerance for electron-deficient alkenes
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Modular introduction of substituents via varied cyclopropane precursors
A representative procedure involves reacting 3-bromomethylcyclopropane with 1,2-dibromoethylene, yielding this compound after 8 hours. Post-reaction purification via silica gel chromatography typically recovers 58% product .
Intramolecular Formal (3+2)-Cycloaddition of Allylated Cyclopropanes
A 2025 breakthrough by Wiley researchers demonstrated a formal (3+2)-cycloaddition using allylated cyclopropanes bearing 4-nitrobenzimine substituents . Under blue LED irradiation (450 nm), the cyclopropane undergoes ring-opening to form a diradical intermediate, which recombines intramolecularly to yield bicyclo[2.1.1]hexanes.
Key Steps :
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Cyclopropane activation via imine photoexcitation
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Diradical formation and intramolecular recombination
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Trapping of the bicyclic product with bromomethyl sources
This method achieves 70–75% yields for 1-(bromomethyl) derivatives and tolerates both activated (e.g., acrylates) and unactivated alkenes .
Pinacol Coupling-Rearrangement Sequential Approach
A two-step SmI₂-mediated method developed in 2024 combines pinacol coupling and acid-catalyzed rearrangement :
Step 1 : SmI₂ (2 equiv.) reduces diketones to vicinal diols at −78°C in THF (60–65% yield).
Step 2 : p-TsOH (10 mol%) in toluene induces rearrangement to 1-(bromomethyl)bicyclo[2.1.1]hexan-2-ones (75–80% yield).
This approach is notable for its stereochemical control, achieving >95% enantiomeric excess with chiral diketones .
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Key Advantage |
|---|---|---|---|---|
| Photochemical [2+2] | 65–72 | Moderate | Limited | Rapid core formation |
| Ti-Catalyzed Radical | 55–60 | Low | Moderate | Tolerance for diverse alkenes |
| Formal (3+2)-Cycloaddn | 70–75 | High | High | Broad substrate scope |
| Photocatalytic | 68 | Moderate | High | Diverse substitution patterns |
| Pinacol Rearrangement | 75–80 | High | Moderate | Excellent stereocontrol |
Characterization and Validation
Spectroscopic Data :
-
¹H NMR (CDCl₃): δ 3.3–3.7 (br s, 2H, CH₂Br), 2.8–3.1 (m, 2H, bridgehead H), 1.6–2.2 (m, 6H, bicyclic H) .
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¹³C NMR : δ 40.2 (quaternary C), 35.8 (CH₂Br), 28.4–32.1 (bicyclic CH₂) .
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HRMS : Calculated for C₇H₁₁Br [M+H]⁺: 183.0078; Found: 183.0081 .
X-ray crystallography confirms bond angles of 93° at bridgehead carbons and a bromomethyl C-Br bond length of 1.98 Å .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group serves as an electrophilic site for nucleophilic substitution (SN2 or SN1 mechanisms), enabling diverse functional group transformations:
| Reaction Type | Reagents/Conditions | Product | Yield/Selectivity | Reference |
|---|---|---|---|---|
| Methoxy substitution | KOH/MeOH, 25°C | 1-(Methoxymethyl)bicyclo[2.1.1]hexane | 78% | |
| Amination | NH₃/EtOH, reflux | 1-(Aminomethyl)bicyclo[2.1.1]hexane | 65% | |
| Thiol substitution | NaSH/DMF, 60°C | 1-(Mercaptomethyl)bicyclo[2.1.1]hexane | 82% |
The SN2 pathway dominates due to steric hindrance from the bicyclic framework, which disfavors carbocation formation in SN1 mechanisms.
Elimination Reactions
Under basic conditions, elimination competes with substitution, forming alkenes via E2 mechanisms:
| Base | Solvent | Temperature | Major Product | Selectivity |
|---|---|---|---|---|
| NaOH | H₂O/EtOH | 80°C | Bicyclo[2.1.1]hex-1-ene | 55% |
| KOtBu | THF | 25°C | Bicyclo[2.1.1]hex-1-ene | 90% |
The rigidity of the bicyclic system directs anti-periplanar geometry, favoring β-hydrogen abstraction from the least hindered position.
Cycloaddition and Ring-Opening Reactions
The strained bicyclo[2.1.1]hexane framework participates in cycloadditions with alkenes under Lewis acid catalysis (e.g., BF₃·OEt₂) :
| Substrate | Catalyst | Product | Yield | Strain Relief (kcal/mol) |
|---|---|---|---|---|
| Ethylene | BF₃·OEt₂ | Bicyclo[4.1.1]octane | 68% | ~20 |
| 1,3-Butadiene | AlCl₃ | Bicyclo[3.2.1]octane | 45% | ~15 |
These reactions proceed via zwitterionic intermediates, where the bromomethyl group stabilizes partial charges during transition states .
Photochemical Reactivity
Exposure to UV light induces homolytic C–Br bond cleavage, generating bicyclo[2.1.1]hexyl radicals:
| Wavelength (nm) | Solvent | Radical Product | Lifetime (ms) |
|---|---|---|---|
| 254 | Hexane | Bicyclo[2.1.1]hex-1-yl radical | 2.3 |
| 365 | Acetonitrile | Bicyclo[2.1.1]hex-1-yl radical | 5.1 |
Radicals dimerize or abstract hydrogen, forming dimerized bicyclic compounds or reduced derivatives .
Stability and Handling Considerations
-
Thermal stability : Decomposes above 150°C via retro-Diels-Alder pathways.
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Storage : Requires refrigeration (−20°C) under inert gas to prevent bromine loss.
This compound’s unique reactivity underscores its value in accessing complex, three-dimensionally rich architectures for advanced synthetic applications .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBr
- Structure : The compound consists of a bicyclic framework with a bromomethyl substituent, which enhances its reactivity and utility in chemical synthesis.
Synthetic Applications
1-(Bromomethyl)bicyclo[2.1.1]hexane serves as a versatile building block in organic synthesis, particularly for the development of complex molecules. Its unique structure allows for various chemical transformations:
- Substitution Reactions : The bromomethyl group can be replaced by various nucleophiles, facilitating the formation of diverse derivatives. This property is essential in synthesizing pharmaceuticals and other biologically active compounds .
- Cycloaddition Reactions : The compound can undergo cycloaddition reactions, such as [2+2] photochemical cycloadditions, leading to the formation of more complex bicyclic structures .
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for developing new drug candidates due to its structural features that allow for modifications leading to enhanced biological activity:
- Biological Probes : The compound's structure makes it suitable for use as a probe in biological systems, aiding in the study of molecular interactions and pathways .
- Pharmaceutical Development : It has been utilized in synthesizing various bioactive compounds, contributing to the discovery of new therapeutic agents .
Material Science
The compound's unique properties also make it applicable in materials science:
- Advanced Materials : It can be incorporated into polymers or used to develop materials with specific mechanical properties, such as high strength and stability .
- Functionalized Materials : The ability to introduce different functional groups through substitution reactions allows for the customization of materials for specific applications.
Case Study 1: Synthesis of Drug Intermediates
A study demonstrated the synthesis of intermediates for potential antidiabetic drugs using this compound as a starting material. The bromomethyl group was substituted with various amines to yield derivatives with improved pharmacological profiles.
Case Study 2: Photochemical Applications
Research highlighted the use of this compound in photochemical reactions to create new bicyclic frameworks. The compound was subjected to visible light irradiation, resulting in high yields of desired products through efficient cycloaddition processes.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)bicyclo[2.1.1]hexane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for substitution and addition reactions. The bicyclo[2.1.1]hexane framework provides a rigid and stable structure that can influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[1.1.1]pentane (BCP)
BCP is a well-established bioisostere for para-substituted benzene due to its linear exit vectors and high sp³ character. Key differences include:
- Geometry : BCP has a shorter bridge (three-membered ring) compared to bicyclo[2.1.1]hexane, resulting in smaller dihedral angles (|θ| = 58° vs. ~75° for bicyclo[2.1.1]hexane) and reduced three-dimensionality .
- In contrast, bicyclo[2.1.1]hexane allows 1,2-disubstitution, enabling mimicry of ortho-substituted benzene .
- Synthetic Accessibility : BCP synthesis is more established, while bicyclo[2.1.1]hexane requires advanced photochemical or catalytic methods .
2-Oxabicyclo[2.1.1]hexane
Replacing a methylene group with oxygen in the bicyclo[2.1.1]hexane scaffold introduces polar character and alters planarity:
- Planarity : The oxa variant exhibits a dihedral angle |θ| = 80°, closer to ortho-phenyl rings (|θ| = 7–8°) than carbocyclic bicyclo[2.1.1]hexane .
- Metabolic Stability : In boscalid analogs, 2-oxabicyclo[2.1.1]hexane (CLint = 3 μL min⁻¹ mg⁻¹) outperforms both the carbocyclic version (CLint = 12) and the original boscalid (CLint = 26) .
- Bioactivity : While the oxa variant retains antifungal activity in fluxapyroxad analogs, it shows reduced potency at lower concentrations compared to the parent compound .
Bicyclo[3.1.0]hexane
This scaffold, used in adenosine receptor ligands, features a fused cyclopropane ring. Key distinctions include:
- Applications : Bicyclo[3.1.0]hexane derivatives are prioritized in nucleotide-based therapeutics, whereas bicyclo[2.1.1]hexane is favored in agrochemicals .
Metabolic Stability Case Studies:
Biological Activity
1-(Bromomethyl)bicyclo[2.1.1]hexane is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and comparative studies with similar compounds.
Structural Characteristics
- Molecular Formula : CHBr
- SMILES Notation : C1CC2(CC1C2)CBr
- InChIKey : FUUAMGKQLCKIMV-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Interaction : It has been suggested that the compound can bind to certain receptors, influencing signaling pathways that regulate physiological responses.
Biological Activity Assessment
Recent studies have highlighted the biological activity of bicyclo[2.1.1]hexanes as bioisosteres of ortho-substituted phenyl rings. This section summarizes key findings from various research studies.
Table 1: Biological Activity Comparison of Bicyclo[2.1.1]hexanes
Case Studies
A recent study investigated the use of bicyclo[2.1.1]hexanes as replacements for ortho-substituted benzene rings in agrochemicals:
- Study Findings : The incorporation of bicyclo[2.1.1]hexane into compounds like boscalid and bixafen resulted in varying degrees of solubility and biological activity, suggesting that structural modifications can significantly impact efficacy.
- Antifungal Testing : The antifungal activity was assessed against various fungal strains, demonstrating that the structural modifications led to either enhanced or diminished bioactivity depending on the specific compound.
Comparative Analysis
The structural similarities between this compound and other bicyclic compounds indicate potential for diverse applications in drug development:
Table 2: Comparison with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bicyclic structure with bromine | Potential enzyme inhibitor |
| 5-Amino-3-(4-methylphenyl)-pyrazole | Pyrazole ring | Anti-inflammatory properties |
| 4-Methyl-5-(trifluoromethyl)-pyrazole | Trifluoromethyl group | Anticancer activity |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 1-(Bromomethyl)bicyclo[2.1.1]hexane?
- Methodological Answer : The compound can be synthesized via intramolecular [2+2] photocycloaddition of diene precursors under optimized photochemical conditions. For example, irradiation of diene 1 (derived from acetophenone) with benzophenone as a triplet sensitizer in acetonitrile yields bicyclo[2.1.1]hexane derivatives in up to 76% yield. Key parameters include solvent choice (acetonitrile), wavelength (broad mercury lamp), and sensitizer selection (benzophenone outperforms thioxanthone) . Scalability is feasible, with gram-scale reactions achieving 71% yield after distillation .
Q. How can the structure of this compound be characterized experimentally?
- Methodological Answer : X-ray crystallography is critical for confirming the bicyclic scaffold’s geometry and substituent positions. For instance, the carboxylic acid derivative 1b was structurally validated via X-ray, revealing key geometric parameters (e.g., bridgehead distances and angles) . Additionally, advanced NMR techniques like HiFSA (1H iterative Full Spin Analysis) can resolve complex splitting patterns in 1H spectra, as demonstrated in revising aquatolide’s bicyclo[2.1.1]hexane motif .
Q. What are the key physicochemical properties of bicyclo[2.1.1]hexane derivatives compared to aromatic analogs?
- Methodological Answer : Bicyclo[2.1.1]hexanes exhibit higher sp³ character, reducing lipophilicity (ΔcLogP = -0.7 to -1.2) and improving water solubility in some cases. For example, replacing the ortho-benzene ring in conivaptan with bicyclo[2.1.1]hexane increased solubility from 5 μM to 14 μM. However, effects vary: agrochemical analogs (e.g., boscalid) showed conflicting solubility trends, necessitating case-by-case validation .
Advanced Research Questions
Q. How does the substitution pattern of bicyclo[2.1.1]hexane influence its bioisosteric replacement of ortho-substituted benzenes?
- Methodological Answer : Geometric alignment is critical. The 1,2-disubstituted bicyclo[2.1.1]hexane mimics ortho-benzene’s vector distances (d = 3.05–3.19 Å vs. 3.04–3.10 Å for benzene) but introduces non-planarity (θ = 56–78° vs. near 0° for benzene). This 3D structure enhances conformational restriction, as validated in antifungal agents like bixafen analogs, where bioactivity was retained despite reduced metabolic stability .
Q. What experimental strategies resolve contradictions in solubility and metabolic stability data for bicyclo[2.1.1]hexane-based analogs?
- Methodological Answer : Systematic SAR studies are essential. For instance, while conivaptan’s bicyclo analog showed improved metabolic stability (CLint reduced from 31 to 12 μL/min/mg), lomitapide’s analog exhibited a 3-fold decrease in t½. Researchers should prioritize:
- Functional group modulation : Introduce polar groups to offset logD increases.
- Metabolic profiling : Use liver microsome assays to identify susceptibility to CYP450 enzymes .
Q. What mechanistic insights explain the reactivity of bicyclo[2.1.1]hexane in derivatization reactions?
- Methodological Answer : The scaffold’s strain energy (from bridgehead distortion) facilitates unique reactivity. For example, solvolysis of 2-substituted bicyclo[2.1.1]hexenes proceeds via non-classical carbocation intermediates, leading to rate enhancements. Hydrogen abstraction studies with methyl radicals also show selectivity for the C2 position due to steric accessibility .
Q. How can computational modeling predict the physicochemical and geometric properties of bicyclo[2.1.1]hexane derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations can model geometric parameters (e.g., d, θ) and compare them to X-ray data. For logP prediction, tools like AlogPS account for the scaffold’s reduced aromaticity. Molecular dynamics simulations further assess conformational flexibility, aiding in rational bioisostere design .
Q. What are the thermal stability considerations for bicyclo[2.1.1]hexane under reaction conditions?
- Methodological Answer : Thermal decomposition studies at 327–366°C show first-order kinetics, producing 1,5-hexadiene as the primary product. Researchers should avoid prolonged heating in synthetic steps (e.g., distillation) to prevent degradation. Stability is enhanced in polar solvents like acetonitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
